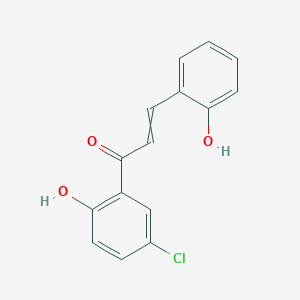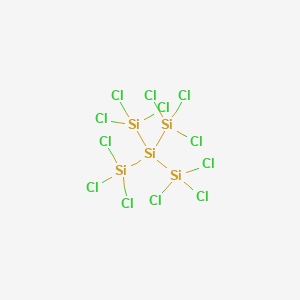
Tetrakis(trichlorosilyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(trichlorosilyl)silane is a silicon-based compound with the chemical formula Si(SiCl₃)₄. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its high reactivity and unique structural properties, making it a valuable reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(trichlorosilyl)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride (SiCl₄) with elemental silicon at high temperatures . Another method includes the chlorination of calcium silicide . Additionally, the photolysis of trichlorosilane or bis(trichlorosilyl)mercury can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the high-temperature reaction of silicon tetrachloride with silicon. This process is energy-intensive and requires careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: Tetrakis(trichlorosilyl)silane undergoes various chemical reactions, including substitution, reduction, and oxidation. Its high reactivity is primarily due to the presence of multiple trichlorosilyl groups.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that replace one or more trichlorosilyl groups. Common reagents include alkyl or aryl halides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation typically involves reagents like oxygen or ozone, leading to the formation of silicon-oxygen bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while reduction and oxidation reactions can produce silicon hydrides and siloxanes, respectively .
科学研究应用
Tetrakis(trichlorosilyl)silane has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
作用机制
The mechanism of action of tetrakis(trichlorosilyl)silane involves its high reactivity due to the presence of trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in multiple reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Hexachlorodisilane (Si₂Cl₆): Similar in reactivity and used in silicon deposition processes.
Trichlorosilane (HSiCl₃): A key reagent in the production of high-purity silicon.
Silicon Tetrachloride (SiCl₄): Used as a precursor in the synthesis of various silicon compounds.
Uniqueness: Tetrakis(trichlorosilyl)silane is unique due to its high reactivity and the presence of multiple trichlorosilyl groups, which allow for diverse chemical transformations. Its ability to act as a precursor for various organosilicon compounds and its applications in high-purity silicon production make it a valuable compound in both research and industry .
属性
IUPAC Name |
tetrakis(trichlorosilyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl12Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCXJJZPNJOAGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl12Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90790009 |
Source


|
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50350-62-4 |
Source


|
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the reaction between Tetrakis(trichlorosilyl)silane and HCl?
A1: The research paper highlights that this compound undergoes a specific cleavage reaction when exposed to Hydrogen chloride (HCl) in a Silicon tetrachloride (SiCl4) solution. [] This controlled reaction yields Tris(trichlorosilyl)silane (HSi(SiCl3)3) and SiCl4 as products. [] The ability to selectively cleave this compound using HCl opens up possibilities for controlled synthesis and modification of oligosilanes. This reaction is particularly interesting because it provides a method for obtaining specific chlorinated oligosilanes which could serve as precursors for more complex silicon-containing compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
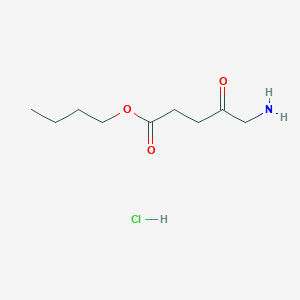
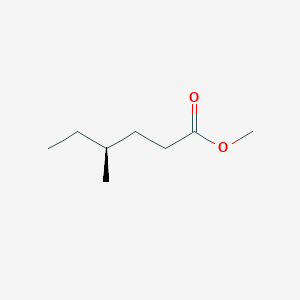
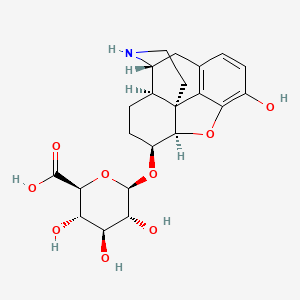
![[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1514479.png)
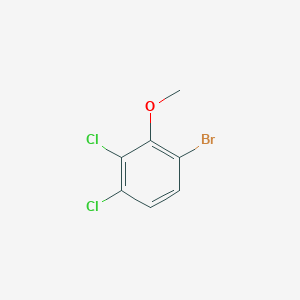
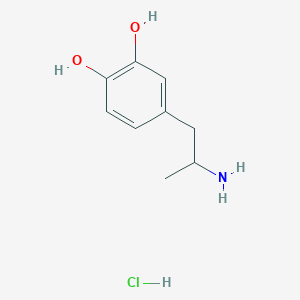
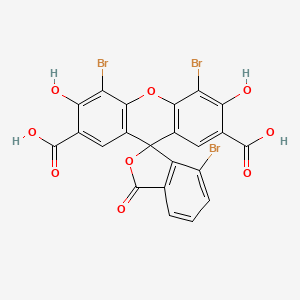
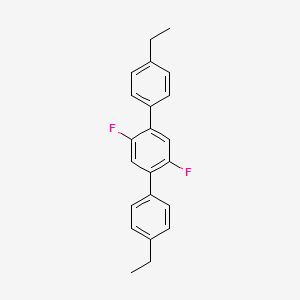
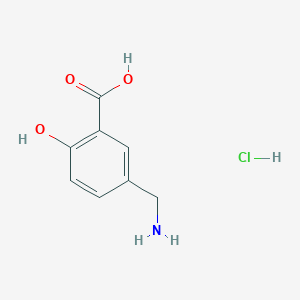
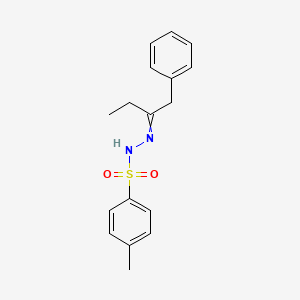
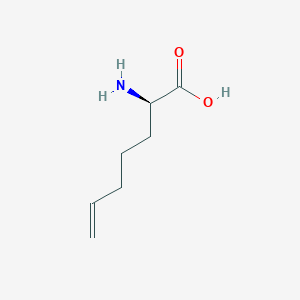

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)-](/img/structure/B1514497.png)
